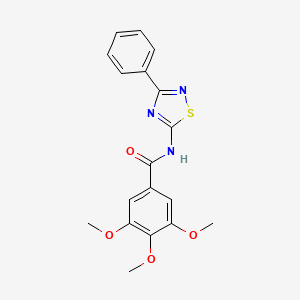

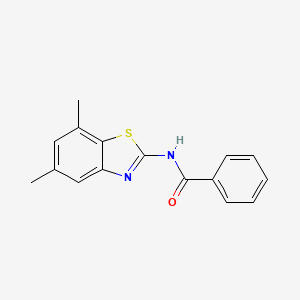

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is likely to be an organic compound containing a benzamide core with three methoxy groups attached to it and a phenyl thiadiazole group attached to the nitrogen of the benzamide .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzamide core of the molecule could potentially undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the benzamide core and the methoxy groups could influence these properties .Aplicaciones Científicas De Investigación

Anticancer Activity

Studies have shown the synthesis of compounds closely related to 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, revealing their significant anticancer activities. For instance, substituted benzamides, incorporating trimethoxyphenyl and thiadiazolyl groups, have been synthesized and evaluated for their anticancer potency against several cancer cell lines, showing moderate to excellent activities. These findings indicate the potential of such derivatives in cancer treatment research (Ravinaik et al., 2021).

Antimicrobial Properties

Thiadiazole derivatives, similar in structure to the compound , have been explored for their antimicrobial effects. Synthesis of aza-uracil derivatives incorporating thiadiazole units demonstrated notable antimicrobial activities, highlighting the therapeutic potential of these compounds in addressing bacterial and fungal infections (El‐Barbary et al., 2011).

Photophysical Properties

Research into N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, which share structural features with the target compound, unveiled their promising photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them interesting candidates for materials science applications, particularly in the field of fluorescent dyes and sensors (Zhang et al., 2017).

Nematocidal Activity

Novel oxadiazole derivatives with a thiadiazole amide moiety have been synthesized and shown to possess significant nematocidal activities. Such derivatives offer a potential pathway for the development of new nematicides, indicating the broad application spectrum of thiadiazole-containing compounds in agricultural sciences (Liu et al., 2022).

Mecanismo De Acción

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, disrupting the polymerization of tubulin and thus interfering with cell division . The alteration of the trimethoxyphenyl (TMP) moiety can decrease the biological activity of such analogs .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also inhibits the function of Hsp90, causing the degradation of client proteins and leading to cell death . Furthermore, it inhibits TrxR, disrupting the cellular redox balance .

Pharmacokinetics

The compound’s molecular weight (2112576 ) suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety interacts with various enzymes, proteins, and other biomolecules . For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)17(22)20-18-19-16(21-26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYGOXGQNANSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)